molecular formula C12H20Cl2FN3 B2666281 [5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride CAS No. 2460757-67-7

[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride

Cat. No.: B2666281
CAS No.: 2460757-67-7
M. Wt: 296.21
InChI Key: ZVWSWWURDQMUCS-UHFFFAOYSA-N
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Description

“[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C12H18FN3 . It has a molecular weight of 223.29 . The compound is related to a class of compounds known as piperazines, which have a wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” consists of a phenyl ring substituted with a fluoro group at the 5th position and a methylpiperazin-1-yl group at the 2nd position . The compound has a predicted density of 1.133±0.06 g/cm3 and a predicted boiling point of 346.1±42.0 °C .


Physical and Chemical Properties Analysis

“[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine” has a predicted density of 1.133±0.06 g/cm3 and a predicted boiling point of 346.1±42.0 °C . The compound has a molecular weight of 223.29 and a molecular formula of C12H18FN3 .

Scientific Research Applications

Nefazodone Pharmacology and Clinical Efficacy

Nefazodone hydrochloride, a phenylpiperazine antidepressant, has a unique action mechanism different from other available drugs. It selectively blocks postsynaptic serotonin 5-HT2A receptors and moderately inhibits serotonin and noradrenaline reuptake. Clinical trials have shown its effectiveness in improving symptoms of major depression, comparable to other selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants, with a preferable side effect profile in terms of fewer anticholinergic, antihistaminergic, and adrenergic effects (Davis, Whittington, & Bryson, 1997).

Flucytosine in Antifungal Therapy

Flucytosine, a synthetic antimycotic compound, is transformed within fungal cells into 5-fluorouracil (5-FU), which inhibits fungal RNA and DNA synthesis. Its clinical use, particularly in combination with amphotericin B, addresses severe systemic mycoses like cryptococcosis and candidosis. Despite its effectiveness, the risk of hepatotoxicity and bone-marrow depression necessitates careful monitoring (Vermes, Guchelaar, & Dankert, 2000).

Prodrugs of 5-Fluorouracil

Research on prodrugs of 5-FU, such as capecitabine, UFT, and S-1, aims to enhance the therapeutic effectiveness and reduce the toxicity of 5-FU. These prodrugs are designed to improve the bioavailability and target the release of 5-FU within the tumor, offering a promising approach for the treatment of a variety of solid tumors (Malet-Martino, Martino, Key, Xeloda, & Orzel, 2002).

Behavioral Pharmacology of Serotonergic Antagonists

The behavioral pharmacology of serotonergic antagonists like AR-A000002, a selective 5-HT1B antagonist, indicates potential in treating anxiety and affective disorders. Experimental data demonstrate its anxiolytic and antidepressant efficacy across various animal models, suggesting its utility in psychiatric treatment modalities (Hudzik et al., 2003).

Properties

IUPAC Name

[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3.2ClH/c1-15-4-6-16(7-5-15)12-3-2-11(13)8-10(12)9-14;;/h2-3,8H,4-7,9,14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWSWWURDQMUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)F)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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